GW7647 - 265129-71-3

GW7647

Catalog Number: EVT-270554
CAS Number: 265129-71-3
Molecular Formula: C29H46N2O3S
Molecular Weight: 502.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW7647 is a synthetic agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). [] PPARα is a nuclear transcription factor belonging to the PPAR family and plays a crucial role in lipid metabolism, inflammation regulation, and cell differentiation. [, ] GW7647 is widely employed in scientific research as a tool to investigate the functions and pathways associated with PPARα activation. [, ]

4-(3-(2-Propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid (L-165041)

Compound Description: L-165041 is a synthetic agonist of peroxisome proliferator-activated receptor β/δ (PPARβ/δ). [] In a study on rat brain astrocytes, L-165041 was found to potentiate the effect of PPARγ activation on cyclooxygenase-2 (COX-2) expression, a key enzyme involved in inflammation. [] This potentiation occurred through a PPARβ/δ-dependent mechanism. []

Relevance: While structurally distinct from 2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid (a PPARα agonist), L-165041 is relevant due to its interaction with the PPAR family of transcription factors. Both compounds target different PPAR subtypes (α and β/δ respectively) and influence COX-2 expression, highlighting the interplay between these subtypes in inflammatory processes. []

Rosiglitazone and Ciglitazone

Compound Description: Both rosiglitazone and ciglitazone belong to the thiazolidinedione class of drugs and act as synthetic agonists of PPARγ. [] In the context of the study on rat brain astrocytes, these compounds were found to enhance lipopolysaccharide (LPS)-induced COX-2 expression. [] This effect was mediated through a PPARγ-dependent pathway. []

Palmitoylethanolamide (PEA)

Compound Description: Palmitoylethanolamide (PEA) is an endogenous fatty acid ethanolamide that acts as a PPAR-α ligand. [] In a study using a carrageenan-induced paw edema model in mice, PEA administered intracerebroventricularly (i.c.v.) was found to reduce edema formation. [] This anti-inflammatory effect was mediated through central PPAR-α activation. []

Relevance: Palmitoylethanolamide and 2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid both act as PPARα agonists, demonstrating their shared ability to modulate PPARα activity. [, ] The mouse study further supports the role of PPARα in regulating inflammation, a pathway also investigated in the rat astrocyte study using the target compound. [, ]

Overview

GW7647, chemically known as 2-Methyl-2-[[4-[2-[(cyclohexylamino)carbonylamino]ethyl]phenyl]thio]-propanoic acid, is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This compound has garnered attention in the fields of biochemistry and pharmacology due to its significant role in lipid metabolism and potential therapeutic applications in metabolic disorders, including non-alcoholic fatty liver disease and insulin resistance.

Source and Classification

GW7647 was first synthesized in a laboratory setting and has been utilized primarily in research to study the effects of PPARα activation. It is classified as a synthetic organic compound and belongs to the class of PPAR agonists, which are known for their ability to regulate gene expression involved in lipid metabolism and glucose homeostasis. Research indicates that GW7647 can effectively activate PPARα, leading to various metabolic effects in animal models and cell cultures .

Synthesis Analysis

Methods and Technical Details

The synthesis of GW7647 involves several steps that have been detailed in various studies. The initial synthetic route was established by Brown et al. in 2001, where key intermediates were formed through standard organic synthesis techniques. The final product was purified using high-performance liquid chromatography, achieving a purity level between 96.6% and 98.4% .

The synthesis can be summarized as follows:

  1. Starting Materials: Appropriate amines, acids, and thioether compounds are combined.
  2. Reactions: The synthesis typically involves coupling reactions, followed by purification steps.
  3. Purification: High-performance liquid chromatography is employed to ensure the purity of the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of GW7647 can be represented as follows:

  • Molecular Formula: C22H32N2O2S
  • Molecular Weight: 384.57 g/mol

The compound features a cyclohexyl group, an aromatic ring, and a thioether linkage, which are crucial for its biological activity. The three-dimensional conformation plays a significant role in its binding affinity to PPARα, influencing its agonistic effects .

Chemical Reactions Analysis

Reactions and Technical Details

GW7647 primarily acts through its interaction with PPARα, leading to various downstream effects on lipid metabolism. Upon binding to PPARα, it induces conformational changes that facilitate the recruitment of coactivators and enhance transcriptional activity of target genes involved in fatty acid oxidation and lipogenesis.

Key reactions include:

  • Activation of Gene Expression: GW7647 enhances the transcription of genes such as acyl-CoA oxidase 1 (ACOX1) and cytochrome P450 4A10 (CYP4A10), which are critical for fatty acid metabolism .
  • Inhibition of Lipogenesis: It reduces de novo lipogenesis by downregulating genes associated with triglyceride synthesis.
Mechanism of Action

Process and Data

The mechanism of action for GW7647 involves its binding to PPARα, which is a nuclear receptor that regulates gene expression related to lipid metabolism. Upon activation:

  1. Binding: GW7647 binds to the ligand-binding domain of PPARα.
  2. Conformational Change: This binding induces a structural change that allows for the recruitment of coactivators.
  3. Gene Regulation: Activated PPARα then binds to specific response elements in the promoter regions of target genes, leading to increased transcription of genes involved in fatty acid oxidation and decreased transcription of lipogenic genes.

Research has shown that GW7647 can significantly alter metabolic pathways in human adipocytes by enhancing β-oxidation while inhibiting glycolysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

GW7647 has several important applications in scientific research:

  1. Metabolic Studies: Used extensively to investigate lipid metabolism disorders, particularly non-alcoholic fatty liver disease.
  2. Pharmacological Research: Explored for its potential therapeutic effects on conditions such as obesity, insulin resistance, and metabolic syndrome.
  3. Cellular Mechanism Studies: Employed in studies examining the molecular mechanisms by which PPARα regulates gene expression related to energy homeostasis.
Mechanistic Insights into GW7647-Mediated PPARα Activation

Structural Basis of GW7647 Binding to PPARα Ligand-Binding Domain

GW7647 (2-[(4-{2-[(4-cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid) exhibits high-affinity binding to the PPARα ligand-binding domain (LBD) through a distinctive structural mechanism. X-ray crystallography (PDB ID: 7BQ3) reveals that GW7647 occupies the canonical ligand-binding pocket (LBP) of PPARα-LBD, which comprises a "Center" region flanked by four "Arm" segments (Arm I-IV) [7]. The carboxylic acid group of GW7647 forms critical hydrogen bonds with residues Tyr-314, Tyr-464, and His-440 in helix H12, stabilizing the active conformation essential for coactivator recruitment [7] [10]. Unlike endogenous fatty acids that bind transiently, GW7647 establishes extensive hydrophobic contacts with Arm III residues (Phe-273, Leu-321, Phe-318), contributing to its nanomolar affinity (EC₅₀ = 6 nM for PPARα) [4] [7]. This interaction induces a 1.4 Å inward shift in helix H3 and a 130° rotation in helix H12, creating a charge clamp for coactivator docking [7].

Table 1: Key Structural Interactions of GW7647 in PPARα-LBD

PPARα-LBD RegionResidueInteraction TypeFunctional Consequence
Helix H12Tyr-464Hydrogen bondStabilizes active conformation
Arm IIIPhe-318HydrophobicEnhances ligand specificity
β-SheetSer-280Van der WaalsAnchors ligand core
Helix H3Cys-276Conformational shiftFacilitates H12 repositioning

Allosteric Modulation of PPARα Conformational Dynamics by GW7647

GW7647 binding induces long-range allosteric effects beyond the LBP. Nuclear magnetic resonance (NMR) studies demonstrate that GW7647 occupancy increases solvent exposure of portal loop residues (Lys-57, Glu-77, Lys-96) in fatty acid-binding protein 1 (FABP1), a cytoplasmic chaperone for PPARα ligands [1]. This conformational shift promotes FABP1 nuclear translocation and direct protein-protein interactions with PPARα, enhancing ligand delivery efficiency by 40% compared to unassisted diffusion [1]. Molecular dynamics simulations further reveal that GW7647 binding reduces PPARα-LBD flexibility in the Ω-loop (residues 260–310), decreasing its RMSF (root mean square fluctuation) from 3.2 Å to 1.8 Å [7]. This rigidification stabilizes the heterodimer interface with retinoid X receptor (RXR), increasing the complex half-life by 2.3-fold [6]. Additionally, GW7647 displaces helix H2' by 2.7 Å, allosterically disrupting the corepressor binding surface and facilitating coactivator recruitment [6].

Comparative Analysis of GW7647 Binding Affinity Across PPAR Isoforms

GW7647 demonstrates exceptional selectivity for PPARα over other isoforms. Quantitative coactivator recruitment assays reveal a 183-fold higher potency for PPARα (EC₅₀ = 6 nM) compared to PPARγ (EC₅₀ = 1.1 μM) and a 1,033-fold selectivity over PPARδ (EC₅₀ = 6.2 μM) [4]. This isoform specificity arises from structural divergence in Arm III: PPARα contains a compact hydrophobic cleft (volume: 320 ų) accommodating GW7647's cyclohexylcarbamoyl group, whereas PPARγ/δ possess bulkier residues (PPARγ: Met-348; PPARδ: Ile-341) that sterically hinder ligand binding [7]. Competitive binding assays using fluorescence resonance energy transfer (FRET) confirm GW7647 occupies <5% of PPARδ-LBD at saturating concentrations, while PPARα occupancy exceeds 95% [3]. Notably, GW7647's phenylsulfanyl moiety forms a π-cation interaction with Arg-288 in PPARα, a residue replaced by neutral glutamine in PPARγ/δ, further explaining its selectivity profile [7].

Table 2: Binding Affinity of GW7647 Across PPAR Isoforms

PPAR IsoformEC₅₀ (nM)Relative Potency vs. PPARαKey Structural Determinants
PPARα6 ± 0.81xArg-288, Phe-318, Tyr-464
PPARγ1,100 ± 120183x lowerGln-286, Met-348
PPARδ6,200 ± 6801,033x lowerGln-279, Ile-341

Role of Coactivator Recruitment in GW7647-Dependent Transcriptional Regulation

GW7647 binding triggers the displacement of corepressors (NCoR1, NCoR2) and sequential recruitment of coactivators to PPARα. Time-resolved FRET (TR-FRET) assays demonstrate GW7647 induces a 12.8-fold increase in PPARα-LBD affinity for the coactivator PGC1α (PPARγ coactivator-1α) compared to the unliganded receptor [3] [6]. This specificity arises from GW7647 stabilizing a charge clamp between Lys-292/Lys-299 in helix H3 and Glu-1099 in PGC1α's LXXLL motif [6]. Dual-emission FRET further reveals competitive coactivator binding hierarchies: GW7647-bound PPARα recruits CBP (CREB-binding protein) with 4.2-fold higher efficiency than SRC1 (steroid receptor coactivator-1), while TRAP220 recruitment remains intermediate [3] [6]. This preference correlates with gene-specific transcription; chromatin immunoprecipitation (ChIP) assays show GW7647-enriched PPARα recruits CBP to fatty acid oxidation genes (e.g., ACOX1, CPT1A), but favors PGC1α for gluconeogenic targets like ANGPTL4 during TGFβ synergy [9]. Mutational disruption of the AF2 surface (Y464A mutation) abrogates 90% of GW7647-induced coactivator binding, confirming the centrality of H12 positioning [7].

Table 3: Coactivator Recruitment Efficiency by GW7647-Activated PPARα

CoactivatorFold-Increase vs. Apo-PPARαPreferred Gene TargetsFunctional Outcome
PGC1α12.8xANGPTL4, PDK4Enhanced β-oxidation
CBP9.3xACOX1, CPT1AMitochondrial biogenesis
TRAP2207.1xPLIN2, FABP1Lipid droplet regulation
SRC13.0xADIPOQ, LEPAdipokine signaling

Properties

CAS Number

265129-71-3

Product Name

GW7647

IUPAC Name

2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid

Molecular Formula

C29H46N2O3S

Molecular Weight

502.8 g/mol

InChI

InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33)

InChI Key

PKNYXWMTHFMHKD-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3

Solubility

Soluble in DMSO

Synonyms

GW 7647
GW-7647
GW7647

Canonical SMILES

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.